Stiripentol

描述

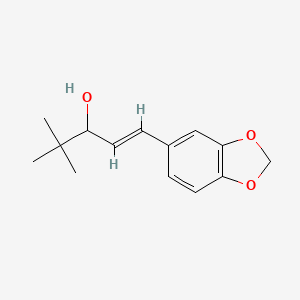

Stiripentol is a chemical compound known for its anticonvulsant properties. It is primarily used as an adjunctive therapy for treating seizures associated with Dravet syndrome, a severe form of childhood epilepsy. The compound is chemically identified as 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol .

准备方法

Synthetic Routes and Reaction Conditions: Stiripentol can be synthesized through various methods. One common approach involves the reaction of heliotropin with methyl tert-butanone in a mixed solvent of lower alcohol and water, using a phase-transfer catalyst and alkali. This reaction produces 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-one, which is then reduced using sodium borohydride or potassium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction times are crucial for industrial-scale synthesis .

化学反应分析

Metabolic Reactions

Stiripentol undergoes extensive hepatic metabolism, producing 13 identified metabolites :

Primary Pathways:

-

Demethylenation : Oxidative cleavage of the methylenedioxy ring (CYP1A2, CYP3A4) .

-

Glucuronidation : Direct conjugation of the allylic alcohol group (UGT enzymes) .

Key Metabolites:

Cytotoxicity Correlation :

-

M1, a reactive electrophile, forms GSH conjugates (M2) in hepatocytes.

-

Pretreatment with CYP3A inhibitor ketoconazole reduced cytotoxicity by 40% .

Enzyme Interactions

This compound inhibits multiple cytochrome P450 isoforms, altering pharmacokinetics of co-administered drugs :

| Enzyme | Inhibition Potency (IC₅₀) | Clinical Impact |

|---|---|---|

| CYP1A2 | 4.8 µM | ↑ Theophylline, clozapine levels |

| CYP2C19 | 2.1 µM | ↑ Omeprazole, citalopram toxicity |

| CYP3A4 | 1.9 µM | ↑ Statins, calcium channel blockers |

Induction Effects :

Reactive Intermediate Formation

Recent studies highlight this compound’s metabolic activation as a liability:

-

LDH Inhibition : Binds lactate dehydrogenase (Ki = 18 µM), blocking pyruvate-lactate interconversion .

-

Neuroprotection : Stabilizes protein-l-isoaspartyl methyltransferase (PIMT), reducing Aβ42-induced neuronal death .

Stereochemical Considerations

-

Enantiomer Activity : R-stiripentol exhibits 2.5× greater anticonvulsant potency than S-enantiomer .

-

Metabolic Bias : Glucuronidation favors S-enantiomer, altering plasma ratios .

Metabolite Toxicity Profile:

| Metabolite | Toxicity Mechanism | In Vivo Detection |

|---|---|---|

| M1 | Electrophilic attack on cellular proteins | Bile (rats) |

| M2 | GSH depletion → oxidative stress | Hepatocytes |

科学研究应用

Primary Indication: Dravet Syndrome

Stiripentol is primarily indicated for patients with Dravet syndrome. Studies have shown:

- Responder Rates : A study involving 196 patients reported a responder rate of 53% after three months, with sustained efficacy over longer follow-ups .

- Seizure Freedom : Approximately 9% of patients achieved complete seizure freedom at the initial follow-up, with rates declining to 22% at 24 months .

Efficacy in Other Epilepsy Syndromes

Research indicates that this compound may also be effective in other types of refractory epilepsy:

- Generalized Epilepsies : Patients with generalized epilepsy showed a responder rate of 44%, while those with focal epilepsies had a lower rate of 20% .

- Other Genetic Syndromes : The effectiveness varies significantly based on the underlying genetic cause, with Dravet syndrome showing the highest efficacy .

Case Studies and Clinical Trials

- Long-Term Follow-Up Study : A retrospective evaluation of 196 patients found that the duration of response to this compound was influenced by the age at which treatment was initiated. Younger patients (0-4 years) showed better long-term outcomes compared to older cohorts .

- Japanese Cohort Study : In a controlled trial involving Japanese patients, this compound added to clobazam and valproate resulted in a 66.7% responder rate, demonstrating significant reductions in seizure frequency and duration .

- Bioavailability Studies : Ongoing research includes bioavailability studies comparing different formulations of this compound to optimize therapeutic effectiveness while minimizing side effects .

Safety and Side Effects

This compound is generally well-tolerated; however, it can cause side effects such as:

- Drowsiness

- Loss of appetite

- Ataxia

These side effects are typically mild to moderate and often resolve with dose adjustments .

Comparative Safety Data

A systematic review highlighted that while this compound increased the risk of adverse effects compared to placebo, it did not significantly alter withdrawal rates from treatment .

| Study Type | Patient Cohort | Responder Rate | Seizure Freedom Rate | Key Findings |

|---|---|---|---|---|

| Retrospective | 196 patients | 53% | 9% | Long-term efficacy varies by age and epilepsy type |

| Open-label | Japanese cohort (24 patients) | 66.7% | N/A | Significant reduction in seizure frequency |

| Bioavailability | Healthy adults | N/A | N/A | Ongoing studies for formulation optimization |

作用机制

Stiripentol exerts its effects through multiple mechanisms:

Potentiation of GABA Neurotransmission: It enhances the inhibitory effects of GABA by acting as a positive allosteric modulator of GABA A receptors.

Inhibition of Voltage-Gated Channels: this compound inhibits voltage-gated sodium and T-type calcium channels, contributing to its anticonvulsant properties.

Regulation of Metabolism: It modulates brain energy metabolism and inhibits lactate dehydrogenase, which may play a role in its therapeutic effects

相似化合物的比较

Stiripentol is unique compared to other anticonvulsant drugs due to its multiple mechanisms of action and its ability to potentiate the effects of other antiepileptic drugs. Similar compounds include:

Clobazam: Another anticonvulsant that enhances GABAergic transmission but does not inhibit voltage-gated channels.

Valproic Acid: A broad-spectrum anticonvulsant that also affects GABA metabolism but has different molecular targets.

Benzodiazepines: These drugs also modulate GABA A receptors but have a different binding profile compared to this compound

This compound’s unique combination of actions makes it a valuable addition to the therapeutic arsenal for treating refractory epilepsy.

生物活性

Stiripentol (STP) is an anticonvulsant medication primarily used in the treatment of Dravet syndrome, a severe form of epilepsy. Its biological activity extends beyond seizure control, influencing various metabolic pathways and demonstrating potential therapeutic effects in other conditions. This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in clinical settings, and recent research findings.

This compound's precise mechanism of action remains partially understood, but several key effects have been identified:

- GABAergic Modulation : STP enhances the inhibitory neurotransmitter GABA's effects, which helps stabilize neuronal excitability.

- Inhibition of Voltage-Gated Sodium Channels : By inhibiting these channels, STP reduces the likelihood of action potential generation in neurons.

- Effects on Metabolism : Recent studies indicate that STP may influence metabolic pathways related to oxalate metabolism, particularly in patients with primary hyperoxaluria (PH) .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : It readily crosses the blood-brain barrier and is distributed throughout body tissues.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.

- Elimination : Excreted mainly through urine as metabolites .

Efficacy in Clinical Studies

This compound has shown significant efficacy in various clinical scenarios, particularly in pediatric populations:

- Dravet Syndrome : A study reported that STP significantly reduces the frequency of seizures and improves overall seizure control in patients with Dravet syndrome .

- Status Epilepticus (SE) : Research indicates that STP can reduce the incidence of SE episodes and promote cessation in super-refractory cases .

- Primary Hyperoxaluria : In a small cohort study, STP administration led to a notable reduction in urinary oxalate levels in patients with preserved renal function but was less effective in those with chronic kidney disease .

Case Studies

- Dravet Syndrome Patient :

- Primary Hyperoxaluria Patients :

Research Findings

Recent research has provided deeper insights into this compound's biological activity:

属性

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860609 | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess. | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

49763-96-4, 137767-55-6 | |

| Record name | Stiripentol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stiripentol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIRIPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

73-74 | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。